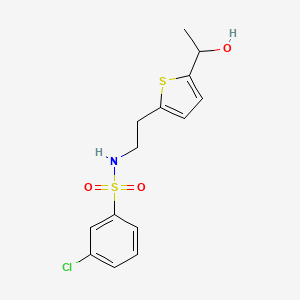

![molecular formula C20H23N5O2 B2555212 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2309587-15-1](/img/structure/B2555212.png)

2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Serotonin Receptor Antagonism

Research by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) introduced a novel series of compounds, including structures similar to the chemical , synthesized via microwave irradiation. These compounds were evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing potential therapeutic applications in treating conditions mediated by this receptor. The study highlighted one compound, in particular, demonstrating significant receptor antagonism, suggesting a pathway for the development of new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).

Synthesis and Anticancer Activity

S. F. Mohamed et al. (2016) conducted research on a series of 2-aminopyranopyridine derivatives synthesized using a key starting compound similar to the chemical . The compounds were evaluated for their anticancer activity against various human carcinoma cell lines. This research uncovered compounds with potent anticancer activity, surpassing that of the reference drug, doxorubicin, for specific cell lines. This signifies the compound's role in the synthesis of potential anticancer agents (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).

Estrogen Receptor Binding Affinity and Molecular Docking

I. Parveen and colleagues (2017) explored the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluating their binding affinity to estrogen receptors and molecular docking against human breast cancer cell lines. Compounds exhibiting significant anti-proliferative activities suggest the chemical's framework contributes to the development of potential treatments for estrogen receptor-positive breast cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Green Synthesis and Pyranopyridines

S. Balalaie, Mehrdad Mehrazar, and Yaghoub Haghighatnia (2013) presented an efficient green media synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H pyrano[3, 2-c]pyridine-3-carbonitriles. This research demonstrates an environmentally friendly and atom-economic method, highlighting the compound's potential in sustainable chemistry practices (Balalaie, Mehrazar, & Haghighatnia, 2013).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis process.

Eigenschaften

IUPAC Name |

2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-2-3-19(24-23-14)27-12-15-4-7-25(8-5-15)20-16(11-21)10-17-13-26-9-6-18(17)22-20/h2-3,10,15H,4-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIMRBDRUUSROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)

![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2555133.png)

![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2555140.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2555145.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2555147.png)

![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)